molecular formula C17H22N4O2 B7346003 1-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-3-[4-(methoxymethyl)phenyl]urea

1-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-3-[4-(methoxymethyl)phenyl]urea

Cat. No. B7346003
M. Wt: 314.4 g/mol
InChI Key: BMZXIKPPJKQBTC-CVEARBPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-3-[4-(methoxymethyl)phenyl]urea, also known as CP-472,555, is a potent and selective antagonist of the histamine H3 receptor. This compound has been extensively studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, schizophrenia, and obesity.

Mechanism of Action

1-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-3-[4-(methoxymethyl)phenyl]urea acts as a selective antagonist of the histamine H3 receptor. This receptor is primarily located in the central nervous system and regulates the release of various neurotransmitters such as acetylcholine, dopamine, and histamine. By blocking the histamine H3 receptor, this compound increases the release of acetylcholine in the brain, which is important for cognitive function. Additionally, this compound reduces the activity of orexin neurons in the hypothalamus, which leads to decreased food intake and body weight.
Biochemical and Physiological Effects:
This compound has been shown to increase acetylcholine release in the brain, which is important for cognitive function. Additionally, this compound reduces the activity of orexin neurons in the hypothalamus, which leads to decreased food intake and body weight.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-3-[4-(methoxymethyl)phenyl]urea in lab experiments is its high selectivity for the histamine H3 receptor, which reduces the potential for off-target effects. Additionally, this compound is a potent antagonist of the histamine H3 receptor, which allows for the use of lower doses in experiments. However, one limitation of using this compound is its relatively short half-life, which may require frequent dosing in experiments.

Future Directions

There are several future directions for the research on 1-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-3-[4-(methoxymethyl)phenyl]urea. One potential application is in the treatment of Alzheimer's disease and schizophrenia, where this compound has shown promising results in animal models. Additionally, this compound may have potential as a treatment for obesity, although further research is needed to fully understand its mechanism of action in this context. Finally, the development of more potent and long-lasting antagonists of the histamine H3 receptor may lead to improved therapeutic options for various diseases.

Synthesis Methods

1-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-3-[4-(methoxymethyl)phenyl]urea can be synthesized using a multi-step process involving the reaction of 1-(1H-imidazol-4-yl)cyclopentanamine with 4-(methoxymethyl)benzoyl isocyanate. The resulting product is then purified using column chromatography to obtain this compound in high purity.

Scientific Research Applications

1-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-3-[4-(methoxymethyl)phenyl]urea has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia by increasing acetylcholine release in the brain. Additionally, this compound has been shown to decrease food intake and body weight in animal models of obesity by reducing the activity of orexin neurons in the hypothalamus.

properties

IUPAC Name

1-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-3-[4-(methoxymethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2/c1-23-11-13-5-7-14(8-6-13)19-17(22)20-15-3-2-4-16(15)21-10-9-18-12-21/h5-10,12,15-16H,2-4,11H2,1H3,(H2,19,20,22)/t15-,16+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMZXIKPPJKQBTC-CVEARBPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=C(C=C1)NC(=O)NC2CCCC2N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCC1=CC=C(C=C1)NC(=O)N[C@@H]2CCC[C@@H]2N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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